Metofluthrin is a synthetic pyrethroid insecticide []. Pyrethroids are a class of insecticides inspired by the natural pyrethrins found in chrysanthemum flowers []. Developed in the 1970s, metofluthrin is a potent insecticide with a broad spectrum of activity against various insects, making it significant in agricultural pest control [].
Metofluthrin has a complex molecular structure with several key features. It consists of a cyclopropane ring fused with a cyano (C≡N) group, an ester linkage, and a chlorine atom attached to a benzene ring []. The presence of the cyano group and the specific configuration of the cyclopropane ring are believed to contribute to its insecticidal activity []. Additionally, the chlorine atom on the benzene ring enhances its potency compared to other pyrethroids [].
The specific details of metofluthrin synthesis are proprietary information, but it likely involves a multi-step process involving the reaction of various starting materials.
Metofluthrin is relatively stable under normal environmental conditions but can decompose through hydrolysis (reaction with water) and exposure to sunlight [].
Irritant;Health Hazard;Environmental Hazard